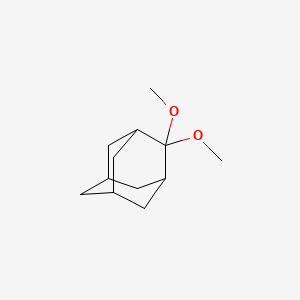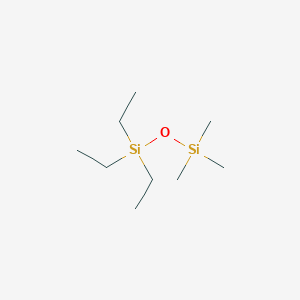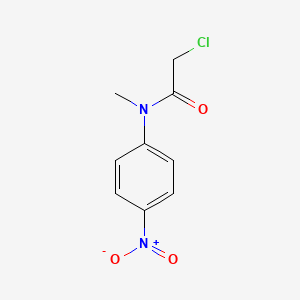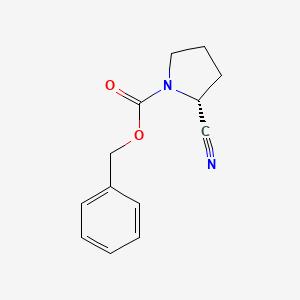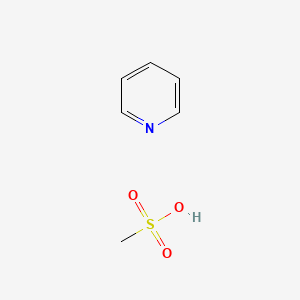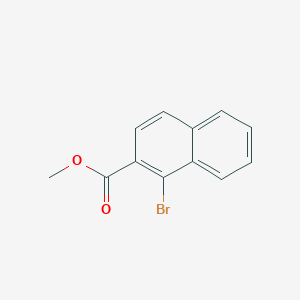
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester
Descripción general
Descripción
“2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” is a chemical compound. Its parent compound, 2-Naphthalenecarboxylic acid, has the molecular formula C11H8O2 .
Molecular Structure Analysis
The molecular structure of “2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester” can be inferred from its parent compound, 2-Naphthalenecarboxylic acid. It would have an additional bromo group and a methyl ester group .Aplicaciones Científicas De Investigación
Organic Synthesis Enhancements
A significant application is in organic synthesis, where it serves as a precursor for constructing complex molecules. For instance, it has been utilized in the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate required for manufacturing tachykinin receptor antagonists. This process demonstrates improved efficiency and scalability over previous methods, highlighting the utility of such esters in pharmaceutical synthesis (Ashworth et al., 2003).
Advancements in Phototrigger Technology
Another innovative application is in the development of phototrigger technologies. The ester, derived from the reaction with carboxylic acids, has shown promise as a phototrigger for caging applications. This approach allows for the controlled release of the parent carboxylic acid upon irradiation, offering potential applications in biomolecular studies where precise control over biochemical processes is crucial (Khade & Singh, 2007).
Material Science and Polymerization
In material science, the ester has facilitated the synthesis of novel polymers with low polydispersity by chain-growth condensation polymerization. Such advancements underscore the importance of naphthalene derivatives in developing new polymeric materials with controlled properties (Mikami et al., 2011).
Catalysis and Chemical Transformations
Furthermore, research has explored the catalytic activities of derivatives in various chemical transformations. For example, the immobilization of 7-amino-1-naphthalene sulfonic acid onto silica nanoparticles, derived from such esters, has shown significant catalytic activity in esterification reactions. This discovery opens new avenues for the development of environmentally friendly catalysts for industrial applications (Adam, Hello, & Ben Aisha, 2011).
Propiedades
IUPAC Name |
methyl 1-bromonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCSGSCDZOKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449341 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
CAS RN |
89555-39-5 | |
| Record name | 2-Naphthalenecarboxylic acid, 1-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


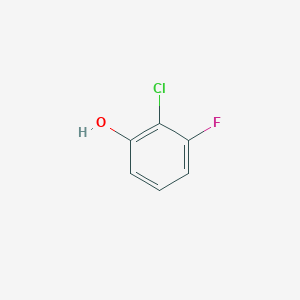
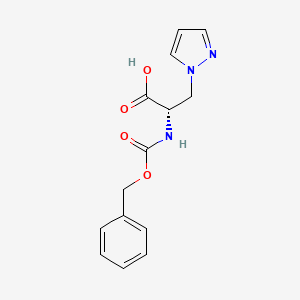
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)
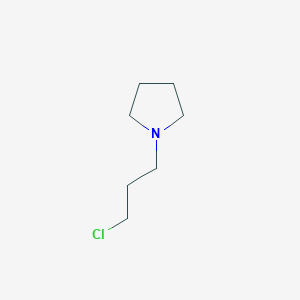
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
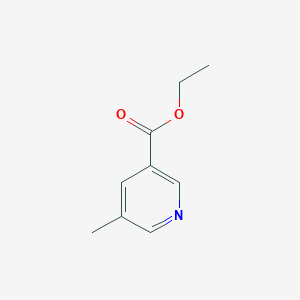

![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)
